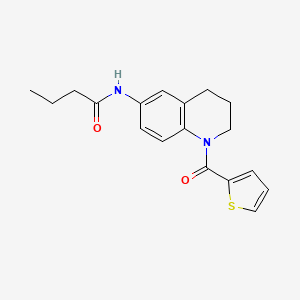

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a complex organic compound that features a thiophene ring, a quinoline moiety, and a butanamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Paal–Knorr reaction for the thiophene ring formation and subsequent coupling reactions to introduce the quinoline and butanamide groups. Optimization of reaction conditions, including temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and cost-effectiveness of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and quinoline rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene-1,1-dioxide, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives .

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is C16H18N2O2S. Its structure integrates a thiophene moiety with a butyramide functional group, which facilitates interactions with biological macromolecules.

Chemistry

This compound serves as a building block in organic synthesis. It can be utilized in the development of new materials and as a ligand in coordination chemistry. The compound's unique structure allows for the exploration of novel synthetic pathways and the formation of derivatives with enhanced properties.

Biology

The compound is being investigated for its bioactive potential :

- Antimicrobial Activity : Preliminary studies suggest that similar thiophene derivatives exhibit effectiveness against various bacterial strains.

- Antitumor Properties : Structural analogs have been evaluated for their ability to inhibit tumor cell proliferation.

- Neuroprotective Effects : Some derivatives are being researched for potential applications in neurodegenerative disease models.

Medicine

Research indicates that this compound may have therapeutic applications:

- Anti-inflammatory and Analgesic Effects : Investigations into its mechanism of action reveal potential pathways for pain relief and inflammation reduction.

- Serotonin Receptor Interaction : The compound interacts with serotonin receptors, similar to other hallucinogenic compounds, which may lead to novel psychiatric therapies.

Industry

In industrial applications, this compound is explored for its use in:

- Organic Semiconductors : Its electronic properties may be harnessed for developing advanced materials.

- Light-emitting Diodes (OLEDs) : The unique structural features can contribute to the performance of OLEDs.

This compound stands out due to its specific combination of functional groups that confer distinct chemical and biological properties compared to other thiophene and quinoline derivatives.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various thiophene derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

Case Study 2: Neuroprotective Effects in Animal Models

In preclinical trials involving animal models of neurodegenerative diseases, this compound showed promising neuroprotective effects. Behavioral tests indicated improvements in cognitive function and reduced neuronal damage.

Mecanismo De Acción

The mechanism of action of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other thiophene and quinoline derivatives, such as:

- Thiophene-2-carboxamide

- Quinoline-2-carboxylic acid

- N-(thiophene-2-carbonyl)quinoline

Uniqueness

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a complex organic compound that has garnered attention for its potential biological activities. The compound combines a thiophene ring with a tetrahydroquinoline structure, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, biological assays, and structural comparisons with related compounds.

Structural Characteristics

The molecular formula of this compound is C16H18N2O2S, and it possesses a unique structure that integrates a thiophene moiety and a butyramide functional group. The structure facilitates interactions with biological macromolecules, potentially influencing its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities. Notably, the presence of the thiophene and tetrahydroquinoline rings is associated with:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Antitumor Properties : Structural analogs have been evaluated for their ability to inhibit tumor cell proliferation.

- Neuroprotective Effects : Some derivatives are being investigated for their potential in neurodegenerative disease models.

1. Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial effects. For instance, a study highlighted the antibacterial activity of thiophene-containing compounds against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Compound Name | Activity | Reference |

|---|---|---|

| Thiophene Derivative A | MIC = 2.0 µM against S. aureus | |

| Thiophene Derivative B | Significant inhibition of E. faecalis growth |

2. Antitumor Activity

A series of tetrahydroquinoline derivatives were evaluated for their cytotoxic effects on human cancer cell lines. One study reported that certain analogs could inhibit cell proliferation in the low micromolar range . The mechanism was attributed to the induction of apoptosis in cancer cells.

3. Neuroprotective Effects

Research into neuroprotective properties has indicated that related compounds can modulate neurotransmitter systems and exhibit protective effects against oxidative stress in neuronal cells . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

The biological activity of this compound likely involves its interaction with specific receptors or enzymes. The thiophene ring may facilitate binding to target proteins through π-stacking interactions or hydrogen bonding. Additionally, the butyramide group could enhance solubility and bioavailability.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide | Thiophene and tetrahydroquinoline | Potent nNOS inhibitor |

| 5-Amino-3-(4-methylphenyl)-1H-pyrazole | Pyrazole ring | Antitumor activity |

| 4-(Thiophen-2-carbonyl)phenol | Simple thiophenic structure | Antioxidant properties |

This table illustrates how variations in structural features can lead to diverse biological activities.

Propiedades

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-2-5-17(21)19-14-8-9-15-13(12-14)6-3-10-20(15)18(22)16-7-4-11-23-16/h4,7-9,11-12H,2-3,5-6,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDWNPBBQJAAKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.